3-phenyl-11-[2-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
3-phenyl-11-[2-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a molecular formula of C26H21F3N2O and a molecular weight of 434.5 g/mol. This compound belongs to the benzodiazepine family, which is known for its wide range of pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-11-[2-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. The starting materials often include substituted benzene derivatives and amines. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on cost-efficiency, scalability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenated solvents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
3-phenyl-11-[2-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, particularly in the context of benzodiazepine-related activities.
Mechanism of Action
The mechanism of action for this compound is not well-documented. as a member of the benzodiazepine family, it is likely to interact with the central nervous system, possibly targeting GABA receptors. This interaction could modulate neurotransmitter activity, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar structural features but different pharmacological properties.
Nordazepam: Shares the benzodiazepine core structure but has different substituents, leading to varied biological activities.
Clonazepam: Known for its anticonvulsant properties, it also shares structural similarities with the compound .
Uniqueness
3-phenyl-11-[2-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific trifluoromethyl and phenyl substituents, which may confer distinct chemical and biological properties compared to other benzodiazepines.
Properties
Molecular Formula |
C26H21F3N2O |
---|---|
Molecular Weight |
434.5g/mol |
IUPAC Name |
9-phenyl-6-[2-(trifluoromethyl)phenyl]-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C26H21F3N2O/c27-26(28,29)19-11-5-4-10-18(19)25-24-22(30-20-12-6-7-13-21(20)31-25)14-17(15-23(24)32)16-8-2-1-3-9-16/h1-13,17,25,30-31H,14-15H2 |
InChI Key |
CSZDKWFUAMZIAD-UHFFFAOYSA-N |
SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC=CC=C4C(F)(F)F)C5=CC=CC=C5 |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC=CC=C4C(F)(F)F)C5=CC=CC=C5 |
Origin of Product |
United States |
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